2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide
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Overview
Description
2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Mechanism of Action
Target of Action
It is known that compounds with an isoindoline nucleus, like this one, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
It is known that indole derivatives, which share a similar structure, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
It is known that indole derivatives can have a wide range of effects due to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as a potent inhibitor of 15-lipoxygenase-1, an enzyme involved in the metabolism of fatty acids to hydroperoxides . This interaction is significant because 15-lipoxygenase-1 is implicated in various pathological conditions, including cancer and inflammatory diseases. The compound’s ability to inhibit this enzyme suggests its potential as a therapeutic agent in treating these conditions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to exhibit cytotoxic effects on several cancer cell lines, including neuroblastoma (SKNMC), prostate carcinoma (PC3), and colorectal cancer (HT29) cells . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. These effects are particularly notable in cancer cells, where the compound induces apoptosis and inhibits cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of 15-lipoxygenase-1, inhibiting its enzymatic activity . This inhibition prevents the conversion of fatty acids to hydroperoxides, thereby disrupting the metabolic pathways that contribute to cancer progression and inflammation. Additionally, the compound’s interaction with other proteins and enzymes may lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Its degradation products may also have biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as 15-lipoxygenase-1 . The compound’s inhibition of this enzyme affects the metabolic flux of fatty acids, leading to changes in metabolite levels. Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is likely transported by specific binding proteins and transporters, which facilitate its uptake and distribution . Once inside the cells, the compound may accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its activity, as it may interact with different biomolecules in various subcellular environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves using acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . Another method includes the use of o-phthalic acids or anhydrides with amines in IPA:H2O as a solvent at reflux, using SiO2-tpy-Nb as a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes that ensure high yields and purity. The use of green and sustainable synthetic approaches is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different carbonyl-containing products, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new heterocyclic compounds.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxoisoindolin-2-yl)-N-phenethylacetamide: Similar in structure but with a phenethyl group instead of a methoxy group.
2-(3,4-Dihydroisoquinolin-1-yl)isoindole-1,3-dione: Contains a dihydroisoquinoline moiety, offering different biological activities.
Uniqueness
2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and methyl groups contribute to its unique interaction with molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-methoxy-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-13(18-2)10(15)7-14-11(16)8-5-3-4-6-9(8)12(14)17/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHYOGMSILLXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN1C(=O)C2=CC=CC=C2C1=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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